3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride
Description
3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride (CAS: 1220033-15-7) is a piperidine derivative substituted with a 3-chlorobenzyl ether group. Its molecular formula is C₁₂H₁₅Cl₂NO, with a molecular weight of 269.81 g/mol . This compound is synthesized via O-alkylation of piperidine derivatives using 3-chlorobenzyl bromide, followed by hydrochloric acid salt formation . It is typically a white solid, soluble in polar solvents like water, DMSO, and ethanol, and is used in pharmaceutical research as an intermediate for developing receptor-targeted molecules .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFIEAJKIOACMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chlorobenzyl Alcohol
- Method: Chlorination of benzyl alcohol or benzyl derivatives using chlorine sources such as N-chlorosuccinimide (NCS) or direct chlorination under controlled conditions.
- Catalysts: Radical initiators like azobisisobutyronitrile (AIBN) may be used to facilitate halogenation.
- Reaction Conditions: Typically carried out in an inert solvent (e.g., dichloromethane) at controlled temperature to avoid over-chlorination.
Formation of 3-[(3-Chlorobenzyl)oxy]piperidine
- Reaction Type: Nucleophilic substitution or etherification reaction.
- Reagents: 3-Chlorobenzyl alcohol is reacted with piperidine.
- Base: Potassium carbonate (K2CO3) or similar mild bases are used to deprotonate piperidine and facilitate nucleophilic attack.
- Solvents: Aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethyl acetate.
- Temperature: Mild heating (e.g., 50–80 °C) to promote reaction efficiency.
- Molar Ratios: Piperidine is often used in slight excess to drive the reaction to completion.
Conversion to Hydrochloride Salt
- Process: The free base 3-[(3-Chlorobenzyl)oxy]piperidine is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or ethyl acetate).
- Outcome: Formation of the hydrochloride salt improves compound stability, crystallinity, and handling properties.
- Isolation: The salt is typically precipitated, filtered, and dried under vacuum.
Alternative Synthetic Routes and Optimization
A patent describing the preparation of cloperastine hydrochloride, a related piperidine ether hydrochloride, outlines a synthetic scheme involving condensation or etherification between two compounds (analogous to 3-chlorobenzyl derivatives and piperidine) in aprotic solvents like dichloromethane, dichloroethane, DMF, ethyl acetate, or THF, with acid-binding agents or etherification reagents. This method emphasizes:
- Solvent Selection: Aprotic solvents to enhance reaction rates and selectivity.
- Molar Ratios: Compound IV (e.g., chlorobenzyl derivative) to compound III (e.g., piperidine) ratios ranging from 1:0.8 to 1:10.
- Reaction Types: Both condensation and etherification reactions are viable, depending on reagents and conditions.
Data Table: Typical Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Preparation of 3-Chlorobenzyl Alcohol | Benzyl alcohol + N-chlorosuccinimide + AIBN | Dichloromethane or similar | 0–25 (room temp) | Radical chlorination, controlled to avoid over-chlorination |
| Etherification | 3-Chlorobenzyl alcohol + Piperidine + K2CO3 | THF, DMF, or ethyl acetate | 50–80 | Base-mediated nucleophilic substitution |
| Hydrochloride Formation | 3-[(3-Chlorobenzyl)oxy]piperidine + HCl | Ethanol or ethyl acetate | Room temperature | Salt formation, precipitation and isolation |
Research Findings and Analytical Considerations
- Purity and Structural Confirmation: Analytical methods such as NMR (¹H and ¹³C), HPLC, and elemental analysis are essential to confirm the structure and purity of the synthesized compound.
- Reaction Yield: Optimized conditions typically yield high purity products with yields exceeding 75–85%.
- Solvent Effects: Aprotic solvents improve etherification efficiency and reduce side reactions.
- Scale-Up Potential: The described methods are amenable to industrial scale-up with process optimization, including continuous flow techniques and real-time monitoring (e.g., FTIR or Raman spectroscopy) to ensure batch consistency.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the benzyl group is replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products
The major products formed from these reactions include substituted piperidine derivatives, N-oxides, and reduced benzyl derivatives .
Scientific Research Applications
3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of neurotransmitter systems and ion channels .
Comparison with Similar Compounds
Chlorine Position Isomers
Differences in chlorine substitution on the benzyl group significantly influence physicochemical and biological properties:
The 3-chloro isomer is more commonly used in central nervous system (CNS) drug development due to optimal steric and electronic effects for receptor binding .
Halogen-Substituted Analogs
Replacing chlorine with fluorine alters polarity and metabolic stability:
Fluorine’s electronegativity improves solubility but may reduce CNS penetration compared to chlorine .
Substituent Variants in Piperidine Derivatives
Modifications to the benzyl or piperidine groups impact pharmacological activity:
The benzodioxole-containing derivative (paroxetine-related) shows serotonin receptor selectivity, whereas the 4-chlorophenylpropoxy analog exhibits potent H₁ antagonism .
Pharmacologically Active Derivatives
Biological Activity
3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride is a compound of interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 262.18 g/mol. Its structure features a piperidine ring substituted with a 3-chlorobenzyl ether group, which enhances its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can disrupt key biochemical pathways involved in cell proliferation and survival. For instance, it inhibits cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.
- Receptor Interaction : It also exhibits activity against chemokine receptors, particularly CCR3, which plays a role in immune response modulation. Studies have demonstrated that compounds with similar piperidine structures can act as potent antagonists of CCR3-mediated signaling .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting the cell cycle.
- Anti-inflammatory Effects : By inhibiting COX-2, it reduces the production of pro-inflammatory mediators, thereby alleviating inflammation-related conditions.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound suggest that it is metabolized primarily by cytochrome P450 enzymes. This metabolic pathway influences its bioavailability and therapeutic efficacy. Studies have shown that the compound remains stable under physiological conditions, indicating its potential for prolonged therapeutic action.
Q & A
Q. What are the critical safety protocols for handling this compound?
- Precautions :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Data : Limited acute toxicity; assume irritancy based on structural analogs (e.g., H315 skin irritation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
